molecular formula C10H11N3O3 B2989505 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide CAS No. 131603-98-0

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide

Cat. No.: B2989505
CAS No.: 131603-98-0
M. Wt: 221.216
InChI Key: DCTQFLQRWFRVNH-UHFFFAOYSA-N
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide is an organic compound belonging to the class of benzoxazines These compounds are characterized by a benzene ring fused to an oxazine ring, which contains nitrogen and oxygen atoms

Scientific Research Applications

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside beta-D-glucosidase . This enzyme is involved in the defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .

Mode of Action

The compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the hydrolysis of the compound, leading to the production of 2,4-dihydroxy-2H-1,4-benzoxazin-3 (4H)-one and D-glucose . This reaction is part of the plant’s defense mechanism against pests .

Biochemical Pathways

The compound is involved in the hydroxamic acid glucoside pathway . This pathway is crucial for plant defense against pests. The hydrolysis of the compound by the target enzyme leads to the production of hydroxamic acids, which are toxic to many pests .

Pharmacokinetics

The compound’s interaction with its target enzyme suggests that it is metabolized in the plant tissues where the enzyme is present . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The hydrolysis of the compound by the target enzyme results in the production of hydroxamic acids . These acids are toxic to many pests, providing a defense mechanism for the plant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the expression of the target enzyme is highly correlated with plant growth , suggesting that the compound’s action may be influenced by the growth stage of the plant.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide typically involves the reaction of 2-aminophenol with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to yield the desired benzoxazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrazide group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTQFLQRWFRVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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